molecular formula C11H20N2O B14493809 4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal CAS No. 63978-13-2

4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal

Cat. No.: B14493809
CAS No.: 63978-13-2
M. Wt: 196.29 g/mol
InChI Key: QBIRHXLZDJKXRU-UHFFFAOYSA-N
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Description

4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal is a chemical compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this compound, making it a subject of interest in various fields of research.

Chemical Reactions Analysis

4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal involves its interaction with specific molecular targets. It is known to interact with neurotransmitter receptors, influencing various physiological activities such as mood, appetite, and sleep . The pathways involved in its action are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Properties

CAS No.

63978-13-2

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

4-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal

InChI

InChI=1S/C11H20N2O/c1-12-8-10-4-5-11(9-12)13(10)6-2-3-7-14/h7,10-11H,2-6,8-9H2,1H3

InChI Key

QBIRHXLZDJKXRU-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2CCCC=O

Origin of Product

United States

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